N-[1-(Oxan-3-yl)propyl]prop-2-enamide
Description
N-[1-(Oxan-3-yl)propyl]prop-2-enamide is an acrylamide derivative featuring a tetrahydropyran (oxan-3-yl) substituent linked via a propyl chain to the amide nitrogen. Its IUPAC name reflects the propenamide backbone (prop-2-enamide) and the oxan-3-ylpropyl side chain. This compound’s structure combines a reactive acrylamide group with the cyclic ether moiety of tetrahydropyran, which may enhance metabolic stability and influence solubility compared to simpler aliphatic or aromatic analogs.
Properties
IUPAC Name |
N-[1-(oxan-3-yl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10(12-11(13)4-2)9-6-5-7-14-8-9/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXZQZHNAIFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCOC1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxan-3-yl)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between the oxane ring and the prop-2-enamide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxan-3-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxane ring and the prop-2-enamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[1-(Oxan-3-yl)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Oxan-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The oxane ring and the prop-2-enamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rociletinibum (N-[3-({2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)phenyl]prop-2-enamide)
- Key Similarities: Both compounds share the prop-2-enamide (acrylamide) backbone, a common feature in covalent inhibitors that react with cysteine residues in target proteins.
- Key Differences :
- Rociletinibum incorporates a pyrimidine ring and acetylpiperazine substituent, enabling interactions with kinase active sites.
- The tetrahydropyran group in N-[1-(Oxan-3-yl)propyl]prop-2-enamide replaces Rociletinibum’s aromatic and heteroaromatic components, likely reducing π-π stacking interactions but improving solubility due to the polar ether group .
Diampromide (N-((2-methylphenethylamino)-propyl)-propionanilide)
- Key Similarities :
- Both compounds contain a propyl chain linked to an amide nitrogen.
- Key Differences: Diampromide is an anilide (amide linked to an aromatic amine) with a phenethyl group, enhancing lipophilicity and opioid receptor affinity.
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (Compound 8)
- Key Similarities :
- Both are amides with branched alkyl/cycloalkyl substituents.
- Key Differences: Compound 8 includes an indole moiety and cycloheptyl group, which may enhance binding to serotonin or kinase receptors.
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₉NO₂ | Oxan-3-ylpropyl | Acrylamide, cyclic ether | Covalent inhibitors, prodrugs |
| Rociletinibum | C₂₆H₂₈F₃N₇O₃ | Pyrimidine, acetylpiperazine | Acrylamide, heteroaromatic | Kinase inhibition (e.g., EGFR) |
| Diampromide | C₂₀H₂₅N₃O | Phenethyl, anilide | Anilide, aromatic amine | Opioid receptor modulation |
| Compound 8 | C₂₆H₃₉N₃O₂ | Cycloheptylpropyl, indole | Branched amide, indole | Serotonin receptor targeting |
Pharmacological and Physicochemical Considerations
- Solubility : The oxan-3-yl group may enhance aqueous solubility compared to purely aromatic analogs (e.g., Diampromide) but reduce it relative to Rociletinibum’s polar heteroaromatic system.
- Reactivity : The acrylamide group enables covalent binding, a trait shared with Rociletinibum but absent in Diampromide or Compound 6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
